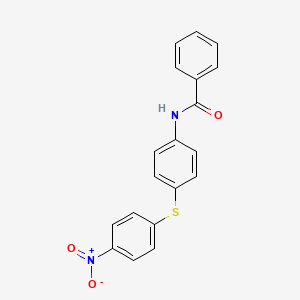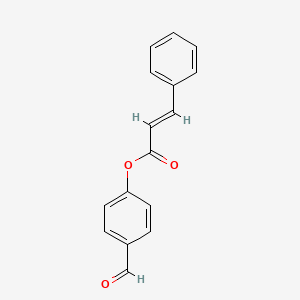![molecular formula C27H16BrN3O B11709562 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphényl-1,3,5-triazine est un composé organique complexe qui combine les caractéristiques structurales du dibenzofurane et de la triazine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphényl-1,3,5-triazine implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la bromation du dibenzofurane pour obtenir le 8-bromodibenzofurane, suivie d’une série de réactions de couplage pour introduire la partie triazine.
Bromation du dibenzofurane : Le dibenzofurane est bromé en utilisant du N-bromosuccinimide (NBS) en présence d’un catalyseur tel que le chlorure de zirconium dans le N,N-diméthylformamide (DMF) à 70°C.
Réactions de couplage : L’intermédiaire bromé est ensuite soumis à des réactions de couplage avec des réactifs appropriés pour former le composé de triazine final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de mesures strictes de contrôle qualité pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphényl-1,3,5-triazine subit diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome dans la partie dibenzofurane peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l’hydrure de sodium (NaH) et divers nucléophiles tels que les amines et les thiols.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire une variété de dérivés du dibenzofurane substitués, tandis que l’oxydation et la réduction peuvent modifier la partie triazine.
Applications De Recherche Scientifique
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphényl-1,3,5-triazine présente plusieurs applications en recherche scientifique :
Électronique organique : Le composé est utilisé dans le développement de diodes électroluminescentes organiques (OLED) et de cellules photovoltaïques organiques en raison de ses propriétés électroniques uniques.
Chimie médicinale : Il sert d’échafaudage pour la conception de nouveaux médicaments dotés d’activités antibactériennes, antifongiques et anticancéreuses potentielles.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans la synthèse de matériaux avancés dotés de propriétés optiques et électroniques spécifiques.
Mécanisme D'action
Le mécanisme d’action du 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphényl-1,3,5-triazine implique son interaction avec diverses cibles moléculaires et voies. La structure unique du composé lui permet d’interagir avec des enzymes et des récepteurs spécifiques, en modulant leur activité. Par exemple, en chimie médicinale, il peut inhiber l’activité de certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, entraînant des effets antibactériens .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Bromodibenzofurane : Structure similaire, mais sans la partie triazine.
2-Bromodibenzofurane : Un autre dérivé du dibenzofurane bromé avec des motifs de substitution différents.
8-Bromodibenzo[b,d]furan-2-carbonitrile : Contient un groupe nitrile au lieu de la partie triazine.
Unicité
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphényl-1,3,5-triazine est unique en raison de la combinaison des structures du dibenzofurane et de la triazine, qui lui confèrent des propriétés électroniques et chimiques distinctes. Cette unicité le rend précieux pour les applications en électronique organique et en chimie médicinale.
Propriétés
Formule moléculaire |
C27H16BrN3O |
|---|---|
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
2-(8-bromodibenzofuran-4-yl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H16BrN3O/c28-19-14-15-23-22(16-19)20-12-7-13-21(24(20)32-23)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H |
Clé InChI |
RVZVSJCDYHXCFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC4=C3OC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)
![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)


![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

